REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].CC1C2C(=CC3C(C=2)=CC=CC=3)C=CC=1.C(OCCCO)(=O)C(C)=C.C(OCC)(=O)C(C)=C.C([O:43][CH:44]([CH3:48])[CH2:45]OC)(=O)C>>[CH3:45][CH:44]([OH:43])[CH2:48][O:5][C:1]([C:2]([CH3:4])=[CH2:3])=[O:6] |f:0.1|
|
Name
|
methylanthracene methacrylate
|
Quantity
|
30.76 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O.CC1=CC=CC2=CC3=CC=CC=C3C=C12
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCCO
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(COC)C
|
Name
|
three
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A polymer feed solution was prepared
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermal controller, thermal probe, heating mantle and nitrogen
|
Type
|
CUSTOM
|
Details
|
purge inlet (sweep)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated until the temperature of the reaction mixture
|
Type
|
CUSTOM
|
Details
|
reached 80° C
|
Type
|
ADDITION
|
Details
|
16.15 g PGMEA solution containing 10 wt % Vazo 67 azo initiator (white powder, Dupont)
|
Type
|
ADDITION
|
Details
|
was next added to the flask
|
Type
|
TEMPERATURE
|
Details
|
The flask was heated until the temperature of the reaction mixture
|
Type
|
CUSTOM
|
Details
|
reached 90° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained for 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
CUSTOM
|
Details
|
The resulting polymer solution was precipitated with methyl alcohol (10× excess of reaction mixture)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
vacuum dried
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC(COC(=O)C(=C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |